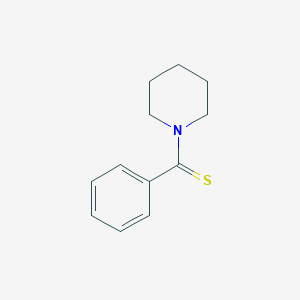

1-(Phenylthioxomethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(piperidin-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKVXOSNJMACTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935256 | |

| Record name | Phenyl(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15563-40-3 | |

| Record name | NSC142108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(Phenylthioxomethyl)piperidine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration values of the proton signals are key to identifying the different parts of the molecule. For this compound, the phenyl protons typically appear as a multiplet in the aromatic region, around δ 7.20–7.35 ppm. The singlet at approximately δ 3.55 ppm is characteristic of the two protons of the methylene (B1212753) bridge (-CH₂-S-). The protons on the piperidine (B6355638) ring produce multiplets at around δ 2.30–2.45 ppm for those adjacent to the nitrogen atom and at δ 1.40–1.70 ppm for the remaining ring protons.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key signals for this compound include the quaternary carbon of the phenyl group at approximately 135.2 ppm and other aromatic carbons between 128.4 and 130.1 ppm. The methylene carbon (-CH₂-S-) resonates around 53.8 ppm, while the piperidine carbons adjacent to the nitrogen appear at about 45.6 ppm, and the other piperidine ring carbons are observed near 25.3 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.20–7.35 | Multiplet | Phenyl protons |

| ¹H | 3.55 | Singlet | -CH₂-S- |

| ¹H | 2.30–2.45 | Multiplet | Piperidine N-CH₂ |

| ¹H | 1.40–1.70 | Multiplet | Piperidine ring protons |

| ¹³C | 135.2 | - | Quaternary phenyl C |

| ¹³C | 128.4–130.1 | - | Aromatic carbons |

| ¹³C | 53.8 | - | -CH₂-S- |

| ¹³C | 45.6 | - | Piperidine N-CH₂ |

| ¹³C | 25.3 | - | Piperidine ring carbons |

Data sourced from ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) spectra.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The C-H stretching vibrations of the piperidine's CH₂ groups are observed around 2920 and 2850 cm⁻¹. Aromatic C=C stretching bands appear in the 1580-1480 cm⁻¹ region. The C-S stretching of the thioether group is typically found near 690 cm⁻¹, and the CH₂ bending of the piperidine ring is seen around 1450 cm⁻¹.

UV-Visible Spectroscopy: While specific UV-Visible spectral data for this compound is not extensively detailed in the provided search results, the technique is generally used to study electronic transitions. The phenyl group would be expected to exhibit characteristic absorptions in the UV region. For instance, studies on related piperidine derivatives have utilized UV-vis spectroscopy to monitor reactions. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2920, 2850 | C-H stretching (piperidine CH₂) |

| 1580, 1480 | Aromatic C=C stretching |

| 1450 | CH₂ bending (piperidine) |

| 690 | C-S stretching (thioether) |

Data obtained from KBr pellet IR spectroscopy.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis (e.g., EI-MS, HR-MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of this compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 207, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides structural information. Alpha-cleavage is a common fragmentation pathway for amines, which could lead to characteristic fragments. libretexts.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. For this compound (C₁₂H₁₇NS), the calculated exact mass is confirmed by high-resolution mass spectrometry, distinguishing it from other compounds with the same nominal mass. nih.gov

Table 3: Mass Spectrometric Data for this compound

| Technique | m/z Value | Assignment |

| EI-MS | 207 | [M]⁺ (Molecular Ion) |

| HR-MS | 207.10817072 | [M]⁺ (Monoisotopic Mass) |

The molecular formula is C₁₂H₁₇NS. nih.gov

X-ray Crystallography for Determining Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound itself was not found, studies on analogous piperidine derivatives reveal important structural features that can be inferred for this compound. For instance, the piperidine ring is expected to adopt a stable chair conformation. In related structures, the phenylthio group's orientation relative to the piperidine ring has been determined, with a C-S-C bond angle of approximately 101.7°. The analysis of pyrophoric materials, though not directly related, highlights the advanced techniques used in handling and analyzing potentially unstable crystalline samples. ncl.ac.uk

Chromatographic Techniques for Purity Assessment and Isolation (e.g., RP-HPLC, GC-MS, SFC-MS)

Chromatographic methods are essential for the purification and purity assessment of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the analysis of organic compounds. Methods have been developed for the separation of related piperidine compounds using C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water, sometimes with additives like phosphoric or formic acid for better peak shape and MS compatibility. sielc.comnih.gov Such methods can be adapted for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for the analysis of volatile and thermally stable compounds. While specific GC-MS methods for this compound were not detailed, methods for analyzing piperidine impurities in pharmaceutical samples have been established, often involving headspace gas chromatography. google.com

Purification: Purification of this compound is typically achieved through standard laboratory techniques such as extraction, recrystallization, or column chromatography. nih.gov

Mechanistic Investigations of Reactions Involving 1 Phenylthioxomethyl Piperidine

Reaction Mechanism Elucidation Studies

While specific controlling experiments to elucidate the reaction mechanisms of 1-(Phenylthioxomethyl)piperidine as a primary reactant are not extensively detailed in the available literature, its reactivity can be inferred from the well-documented behavior of the thioamide functional group. Thioamides are known to be more reactive towards both electrophiles and nucleophiles compared to their amide counterparts. nih.gov This heightened reactivity is attributed to the weaker carbon-sulfur double bond (approximately 130 kcal/mol) relative to the carbon-oxygen double bond in amides (approximately 170 kcal/mol). nih.gov

Mechanistic studies on related systems often focus on the activation of the thioamide bond. For instance, a general strategy for activating N-C(S) thioamide bonds involves ground-state destabilization, for example, through N-acylation (e.g., with a Boc group). rsc.org This process decreases the resonance between the nitrogen lone pair and the C=S bond (nN→π*C=S), making the thioamide carbon more susceptible to nucleophilic attack. rsc.org A proposed reaction pathway for this activation involves an initial, site-selective N-acylation of the thioamide, which then facilitates a highly chemoselective nucleophilic addition to the thioamide C=S bond. rsc.org Subsequent collapse of the resulting tetrahedral intermediate is driven by the electronic properties of the amine leaving group. rsc.org Such studies provide a foundational framework for predicting how this compound might behave in various chemical transformations.

Role as an Organocatalyst in Specific Chemical Transformations (e.g., Knoevenagel Condensation)

While this compound itself is not documented as an organocatalyst, its parent amine, piperidine (B6355638), is a classic and efficient catalyst for various chemical transformations, most notably the Knoevenagel condensation. jk-sci.comjuniperpublishers.com The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. jk-sci.com

The catalytic action of piperidine, a secondary amine, proceeds via an iminium ion pathway. nih.govresearchgate.net Theoretical and experimental studies have elucidated a detailed mechanism for this transformation. nih.govacs.orgacs.org The process begins with the condensation of piperidine with the aldehyde (e.g., benzaldehyde) to form a carbinolamine intermediate. acs.orgacs.org This intermediate then eliminates a hydroxide (B78521) ion to generate a highly electrophilic iminium ion. nih.govacs.org The hydroxide ion subsequently deprotonates the active methylene compound (e.g., acetylacetone), forming a nucleophilic enolate. nih.gov This enolate then attacks the iminium ion, leading to an addition intermediate. nih.govacs.org The final step is the elimination of the piperidine catalyst, which is regenerated, to afford the final condensed product. acs.org Computational studies on the reaction between benzaldehyde (B42025) and acetylacetone (B45752) in methanol (B129727) suggest that the formation of the iminium ion is the rate-determining step, with a calculated free energy barrier of 21.8 kcal mol⁻¹, which aligns well with experimental findings (20.0 kcal mol⁻¹). nih.govacs.org The primary role of the piperidine catalyst is to facilitate the final elimination step rather than activating the aldehyde electrophile directly. nih.govresearchgate.net

Table 1: Mechanistic Steps of Piperidine-Catalyzed Knoevenagel Condensation

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Condensation of piperidine and aldehyde | Carbinolamine |

| 2 | Elimination of hydroxide | Iminium ion |

| 3 | Deprotonation of active methylene compound | Enolate |

| 4 | Nucleophilic attack of enolate on iminium ion | Addition intermediate |

| 5 | Elimination and regeneration of piperidine catalyst | Final α,β-unsaturated product |

This table summarizes the widely accepted mechanism for the Knoevenagel condensation catalyzed by piperidine, as described in sources nih.govresearchgate.netacs.orgacs.org.

The phenylthioxomethyl group in this compound withdraws electron density from the nitrogen atom, significantly reducing its basicity and rendering it ineffective as a catalyst for this type of transformation.

Studies on Thioamide Bond Reactivity and Conformational Dynamics

The thioamide functional group in this compound dictates its unique chemical and physical properties, distinguishing it from its amide analogue, N-benzoylpiperidine.

Reactivity: The thioamide bond possesses distinct reactivity. The sulfur atom is less electronegative than oxygen, and the C=S bond is longer and weaker than a C=O bond. nih.gov This results in a higher contribution from the polar resonance form, where the nitrogen lone pair is delocalized onto the thiocarbonyl group (nN→π*C=S). nih.gov Consequently, thioamides are more resistant to hydrolysis than amides but more reactive towards other nucleophiles and electrophiles. nih.govnih.gov The enhanced nucleophilicity of the sulfur atom allows for reactions like Ag(I)-promoted coupling with carboxylic acids. unimelb.edu.au

Conformational Dynamics: A key feature of the thioamide bond is its high barrier to rotation around the C-N bond, which is approximately 5-7 kcal/mol higher than in amides. nih.govnih.gov This increased rotational barrier is due to the greater double-bond character of the C-N bond arising from the efficient nN→π*C=S resonance. This restricted rotation can lead to the existence of distinct conformers at room temperature, which can be studied by techniques like dynamic NMR spectroscopy. researchgate.net

Studies on related N-acylpiperidines have shown that steric effects can influence this rotational barrier. For instance, the increased steric strain in the piperidine ring compared to a pyrrolidine (B122466) ring was found to decrease the rotational barrier in N-benzoyl derivatives by destabilizing the planar ground state. researchgate.net The polarity of the solvent also plays a crucial role; polar solvents tend to stabilize the charge-separated resonance structure, thereby increasing the C-N rotational barrier. researchgate.netnih.gov In the crystal structure of a similar compound, N-(2-Furylcarbonyl)piperidine-1-carbothioamide, the thio-urea group was found to be in the thio-amide form. nih.gov

Table 2: Comparison of Amide and Thioamide Properties

| Property | Amide (R-CO-NR'₂) | Thioamide (R-CS-NR'₂) |

|---|---|---|

| C-N Rotational Barrier | ~17 kcal/mol | ~22 kcal/mol (higher) nih.govnih.gov |

| C=X Bond Length | ~1.23 Å (C=O) | ~1.71 Å (C=S) (longer) nih.gov |

| Reactivity to Hydrolysis | More susceptible | More resistant nih.gov |

| N-H Acidity | Lower | Higher (ΔpKa ≈ -6) nih.gov |

| H-bond Acceptor Strength | Stronger (Oxygen) | Weaker (Sulfur) nih.gov |

This table highlights the key physicochemical differences between amide and thioamide functional groups based on findings from sources nih.govnih.gov.

Analysis of Nucleophilic Substitution Pathways (e.g., relevance to piperidine reactivity)

The piperidine moiety is a potent nucleophile, and its reactivity in nucleophilic aromatic substitution (SNAr) reactions has been extensively studied. nih.govrsc.orgnih.gov However, in this compound, the nucleophilicity of the piperidine nitrogen is significantly attenuated by the electron-withdrawing thioacyl group due to resonance delocalization. Therefore, the compound itself is a poor nucleophile. The following discussion pertains to the reactivity of the parent amine, piperidine, which would be the reactive species if the thioacyl group were cleaved.

SNAr reactions involving piperidine typically proceed through a two-step addition-elimination mechanism. nih.gov Kinetic studies of piperidine reacting with various activated aromatic substrates, such as 2,4-dinitrochlorobenzene or substituted N-methylpyridinium ions, provide insight into this pathway. nih.govrsc.org Often, the reaction is second-order with respect to piperidine; the first molecule acts as the nucleophile, adding to the electrophilic aromatic carbon to form a zwitterionic intermediate (a Meisenheimer adduct), while the second molecule acts as a base in the subsequent, often rate-determining, elimination step. nih.gov

For example, in the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the rate-determining step is the deprotonation of the addition intermediate by a second piperidine molecule. nih.gov This leads to a reactivity order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) that differs from the typical "element effect" seen in SNAr reactions where nucleophilic addition is rate-limiting. nih.gov

Table 3: Kinetic Parameters for SNAr of N-Methylpyridinium Ions with Piperidine

| Substrate | k₂ (M⁻¹s⁻¹) at 25 °C | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

|---|---|---|---|---|

| 2-cyano | 1.26 × 10⁻³ | ~50 | 18.4 | -7.5 |

| 2-fluoro | 2.02 × 10⁻⁵ | ~1 | 19.8 | -9.1 |

| 2-chloro | 2.10 × 10⁻⁵ | ~1 | 16.3 | -20.6 |

| 2-bromo | 2.67 × 10⁻⁵ | ~1 | 20.9 | -4.8 |

| 2-iodo | 2.62 × 10⁻⁵ | ~1 | 15.7 | -22.2 |

| 4-cyano | 8.30 × 10⁻⁴ | ~30 | 20.0 | -2.9 |

Data from the reaction of 2-substituted N-methylpyridinium substrates with piperidine (0.5 M) in methanol. nih.gov The data illustrates the influence of the leaving group on the reaction kinetics.

Computational and Theoretical Chemistry Applied to 1 Phenylthioxomethyl Piperidine

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energy Landscapes

Quantum chemical calculations are essential for predicting the reactivity of a molecule by mapping its potential energy surface. While specific reaction mechanism studies for 1-(Phenylthioxomethyl)piperidine are not extensively detailed in the surveyed literature, the methodologies applied to related piperidine (B6355638) structures provide a clear framework for how such investigations would proceed.

For instance, studies on the OH-initiated oxidation of piperidine utilize high-level quantum chemistry methods, such as CCSD(T*)-F12a/aug-cc-pVTZ//M062X/aug-cc-pVTZ, to model reaction pathways. This approach allows for the determination of rate coefficients and the branching ratios for different reaction channels, such as hydrogen abstraction from various positions on the piperidine ring. Theoretical calculations can identify the transition state structures, which are the highest energy points along a reaction coordinate, and calculate the associated energy barriers.

In the case of this compound, quantum calculations could be used to explore its susceptibility to nucleophilic attack at the thiocarbonyl carbon, the energetics of its synthetic routes, or its degradation pathways. By modeling the interaction with reactants and identifying the lowest energy pathways, a detailed, quantitative picture of its chemical behavior can be constructed, guiding synthetic efforts and stability assessments.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound dictates its physical and chemical properties. The key functional group is the thioamide, which consists of a thiocarbonyl group (C=S) bonded to the nitrogen atom of the piperidine ring. A critical feature of the thioamide bond is the delocalization of the nitrogen lone pair electrons into the C=S π-system. This gives the C-N bond significant partial double-bond character, which in turn influences the molecule's geometry and rotational dynamics.

The electronic environment of the thiocarbonyl carbon is notably electron-deficient, making it an electrophilic center. This is reflected in spectroscopic data from related molecules. For example, in a similar N-acyl thioamide, the thiocarbonyl carbon exhibits a characteristic signal in ¹³C NMR spectra at a significantly downfield chemical shift (δ ≈ 216.4 ppm), indicating it is highly deshielded.

Further computational analysis, likely using Density Functional Theory (DFT), would involve calculating the distribution of molecular orbitals.

Highest Occupied Molecular Orbital (HOMO): The location of the HOMO would indicate the regions most susceptible to electrophilic attack, likely involving the electron-rich sulfur atom or the phenyl ring.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO's position would highlight the most electrophilic sites, primarily the thiocarbonyl carbon, susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution, clearly showing the negative potential around the sulfur atom and the positive potential around the thiocarbonyl carbon and piperidine protons.

These analyses are foundational for understanding intermolecular interactions and reactivity.

Conformational Analysis and Molecular Geometry Optimization

The flexibility of the piperidine ring and rotation around single bonds give this compound a complex conformational landscape. Computational methods are used to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

The piperidine ring itself is expected to exist predominantly in a chair conformation, as this minimizes steric and torsional strain. However, the substituent on the nitrogen atom—the phenylthiocarbonyl group—can adopt different orientations relative to the ring. Molecular mechanics and DFT calculations are standard tools for investigating these preferences. For substituted piperidines, these calculations can accurately predict the energy difference between conformers where a substituent is in an axial versus an equatorial position.

Key conformational features to be analyzed for this compound would include:

Piperidine Ring Conformation: Optimization would confirm the preference for a chair, boat, or twist-boat conformation, with the chair form being the anticipated minimum energy structure.

Thioamide C-N Bond Rotation: Due to the partial double-bond character, rotation around the C-N bond is restricted, leading to distinct rotational isomers (rotamers). The energy barrier for this rotation can be calculated to understand the dynamic equilibrium between them.

Phenyl Group Orientation: Rotation around the single bond connecting the thiocarbonyl carbon to the phenyl ring would also be explored to find the preferred orientation that minimizes steric hindrance with the piperidine ring.

Geometry optimization, often performed with DFT methods like B3LYP with a basis set such as 6-311G(d,p), is used to find the precise bond lengths and angles for the lowest-energy conformer.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, offering a view of conformational flexibility, solvent interactions, and molecular stability.

To perform an MD simulation on this compound, a molecular mechanics force field, such as the General Amber Force Field (GAFF), would be employed. The simulation would track the trajectory of all atoms over a period of nanoseconds or longer, providing a dynamic picture of its behavior.

MD simulations can be used to:

Sample Conformational Space: Observe transitions between different conformers and determine their relative populations at a given temperature.

Analyze Intermolecular Interactions: When simulated with other molecules (e.g., in a solvent or near a biological target), MD can reveal preferred modes of interaction, such as hydrogen bonding or van der Waals contacts.

Study Solvation: Model how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution.

For example, MD simulations have been used to establish the mode of interaction for other piperidine-containing ligands with their biological targets, showing how the piperidine moiety can form stable interactions like salt bridges.

In Silico Chemoinformatic Approaches to Molecular Properties

Chemoinformatics provides a range of computed molecular properties, or descriptors, that help to characterize a compound and predict its behavior without the need for laboratory experiments. These descriptors are calculated based on the molecule's 2D or 3D structure. For this compound, several key properties can be calculated using standard chemoinformatic software and algorithms.

These properties are valuable for comparing the molecule to others, for developing structure-property relationships, and for filtering compound libraries in contexts like materials science or drug discovery.

| Property Name | Property Value | Reference |

| Molecular Formula | C₁₂H₁₅NS | Calculated |

| Molecular Weight | 205.32 g/mol | Calculated |

| XLogP3 | 3.2 | Calculated |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 1 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 32.6 Ų | Calculated |

| Heavy Atom Count | 14 | Calculated |

Coordination Chemistry of 1 Phenylthioxomethyl Piperidine As a Ligand

Ligand Design Principles and Potential Coordination Modes (e.g., bidentate, anisobidentate)

There is no published research on the ligand design principles or the potential coordination modes of 1-(Phenylthioxomethyl)piperidine.

Synthesis and Spectroscopic Characterization of Metal Complexes

No studies detailing the synthesis and spectroscopic characterization of metal complexes with this compound have been found in the scientific literature.

Investigation of Metal-Ligand Interactions and Stereochemistry

There are no available investigations into the metal-ligand interactions and stereochemistry of complexes formed with this compound.

Development of Novel Coordination Compounds

The development of novel coordination compounds using this compound as a ligand has not been reported in any scientific publications.

Applications in Catalysis Research

1-(Phenylthioxomethyl)piperidine and its Derivatives in Homogeneous Catalysis

In the realm of homogeneous catalysis, this compound and its derivatives could potentially serve as ligands for transition metals or act as organocatalysts themselves. The sulfur atom of the thioamide group, being a soft donor, can coordinate to soft metal centers, influencing the electronic and steric environment of the metal and thereby modulating its catalytic activity and selectivity.

Research on related thioamides has demonstrated their effectiveness in various catalytic transformations. For instance, thioamides have been successfully employed in direct catalytic asymmetric aldol (B89426) reactions. A cooperative catalytic system comprising a soft Lewis acid and a hard Brønsted base has been shown to enable the chemoselective deprotonation of thioamides, facilitating their reaction with aldehydes. acs.org This suggests that this compound could potentially be activated in a similar manner to participate in carbon-carbon bond-forming reactions.

Furthermore, the hydrogenation of thioamides to the corresponding amines is a significant transformation. Studies have shown that ruthenium complexes can catalyze the hydrogenation of thioamides, including thiocarbamates, under relatively mild conditions. acs.orgacs.org This reactivity highlights the potential for catalysts to interact with the thioamide functionality, a key feature of this compound. The development of efficient catalysts for thioamide reduction is an active area of research, with applications in organic synthesis. acs.orgacs.org

The following table summarizes selected catalytic reactions involving thioamides, illustrating the potential catalytic space for this compound and its derivatives.

| Catalytic Reaction | Catalyst System | Substrates | Product | Reference |

| Asymmetric Aldol Reaction | (R,R)-Ph-BPE/[Cu(CH3CN)4]PF6/LiOAr | Thioamides, Aldehydes | β-Hydroxy thioamides | acs.org |

| Hydrogenation | Acridine-based Ruthenium complex | Thioamides, Thiocarbamates | Amines, Alcohols, Thiols | acs.org |

| Annulation | Tri-n-butylphosphine | Thioamides, 2-Alkynoates | Thiazolines | capes.gov.br |

| Benzoxazole Synthesis | Iodoalkyne | Thioamides, 2-Aminophenol | Benzoxazoles | nih.gov |

Potential in Heterogeneous Catalytic Systems

The application of this compound in heterogeneous catalysis is a nascent area of investigation. However, the inherent properties of the molecule suggest several potential avenues for its use. The piperidine (B6355638) and thioamide moieties could be anchored to solid supports, such as silica (B1680970) or polymers, to create novel heterogeneous catalysts. This immobilization would offer the advantages of easy catalyst separation and recycling, which are crucial for sustainable chemical processes.

The thioamide group's affinity for certain metals could be exploited to prepare supported metal catalysts where the thioamide acts as a ligand, potentially influencing the catalyst's stability and selectivity. nih.gov While direct studies on this compound are limited, research on related organosulfur compounds provides a basis for this potential.

The development of heterogeneous catalysts for reactions involving sulfur-containing compounds is an ongoing challenge due to potential catalyst poisoning by sulfur. However, successful examples, such as the use of manganese catalysts for the hydrogenative desulfurization of thioamides, demonstrate that robust heterogeneous systems can be designed for such transformations.

Mechanistic Insights into Catalytic Cycles and Selectivity

Understanding the mechanistic pathways of catalytic reactions involving this compound is crucial for optimizing reaction conditions and designing more efficient catalysts. The thioamide functionality can participate in catalytic cycles in several ways. The sulfur atom can act as a Lewis base, coordinating to a metal center or activating a substrate through hydrogen bonding. nih.gov

In the context of hydrogenation, mechanistic studies on ruthenium-catalyzed thioester and thioamide reduction have provided valuable insights. acs.org These studies suggest the involvement of metal-hydride species and the potential for the substrate to coordinate to the metal center through the sulfur atom. The selectivity of these reactions, particularly the chemoselective reduction of the thioamide group in the presence of other functional groups, is a key aspect that would need to be investigated for this compound.

The stereoselectivity of reactions catalyzed by derivatives of this compound would be of significant interest. Chiral versions of this compound, for example, with substituents on the piperidine ring, could be developed as chiral ligands or organocatalysts for asymmetric synthesis. The mechanism of stereocontrol would likely involve the formation of a well-defined chiral environment around the active site, directing the approach of the substrate.

Exploiting Piperidine-Based Scaffolds in Organocatalysis

The piperidine motif is a privileged scaffold in organocatalysis, forming the backbone of numerous successful catalysts. youtube.comucl.ac.uk The nitrogen atom of the piperidine ring can act as a Brønsted base or a Lewis base, and its incorporation into more complex structures can lead to highly effective and selective catalysts.

Chiral piperidine derivatives have been widely used in a variety of organocatalytic reactions, including Michael additions, aldol reactions, and Mannich reactions. ucl.ac.uk These catalysts often operate by forming transient iminium or enamine intermediates with the substrates, which then undergo stereoselective transformations. The conformational rigidity of the piperidine ring can play a crucial role in transmitting stereochemical information.

While this compound itself is achiral, it serves as a parent structure for the development of chiral piperidine-based organocatalysts. The introduction of chiral centers on the piperidine ring or the phenyl group could lead to new classes of catalysts. The thioamide group could also play a role in modulating the catalyst's activity and selectivity through non-covalent interactions.

The following table presents examples of organocatalytic reactions where piperidine-based scaffolds have been successfully employed.

| Organocatalytic Reaction | Catalyst Type | Key Intermediate | Application | Reference |

| Asymmetric Michael Addition | Chiral Piperidine | Enamine | Synthesis of γ-nitro ketones | ucl.ac.uk |

| Asymmetric Aldol Reaction | Proline-derived Piperidine | Enamine | Synthesis of chiral aldol adducts | acs.org |

| Asymmetric Mannich Reaction | Chiral Piperidine Diamine | Iminium ion | Synthesis of β-amino ketones | ucl.ac.uk |

| Asymmetric Aza-Michael Reaction | Cinchona-derived Thiourea with Piperidine | Thiourea-substrate complex | Synthesis of chiral amines | jst.go.jp |

Derivatization Strategies for Modified 1 Phenylthioxomethyl Piperidine Structures

Derivatization for Enhanced Analytical Detection and Separation

The detection and quantification of 1-(Phenylthioxomethyl)piperidine in various matrices can be significantly improved through derivatization, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization aims to introduce a chromophore, fluorophore, or an easily ionizable group into the molecule, thereby enhancing its response to common detectors.

Pre-column Derivatization for HPLC:

For HPLC analysis, especially with UV or fluorescence detection, pre-column derivatization is a common strategy. While specific methods for this compound are not extensively documented, techniques applied to other piperidine-containing compounds can be adapted. A widely used approach involves targeting the secondary amine functionality of the piperidine (B6355638) ring, although in this compound, the nitrogen atom is tertiary. However, reactions targeting other parts of the molecule are conceivable.

One potential strategy involves the derivatization of the piperidine ring itself, should it be modified to contain a reactive functional group. For instance, a reversed-phase HPLC (RP-HPLC) method has been established for the determination of piperidine and piperidine hydrochloride using pre-column derivatization with 4-toluenesulfonyl chloride. This reaction forms a sulfonamide derivative that can be readily detected.

Another approach could involve the use of fluorescent tagging reagents. For example, 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) is a fluorescent chiral tagging reagent used for the resolution of thiol enantiomers. While this compound is not a thiol, analogous reagents designed to react with other functionalities could be employed.

Derivatization for GC-MS Analysis:

The analysis of active compounds in ethanol (B145695) extracts of white pepper (Piper nigrum L.) by GC-MS has identified various piperidine derivatives, showcasing the utility of this technique for related structures. For the analysis of piperidine as a residual solvent in active pharmaceutical ingredients (APIs) by GC-Headspace, derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MBTFA) has been explored to improve detection when the analyte interacts with the API matrix.

| Analytical Technique | Potential Derivatization Reagent | Purpose of Derivatization | Applicability to this compound |

| HPLC-UV | 4-Toluene Sulfonyl Chloride | Introduction of a chromophore | Applicable if the piperidine ring has a reactive amine group. |

| HPLC-Fluorescence | Fluorescent Tagging Reagents (e.g., DBD-PyNCS analogs) | Introduction of a fluorophore for enhanced sensitivity | Requires a suitable functional group on the molecule for reaction. |

| GC-MS | Silylating Agents (e.g., MBTFA) | Increased volatility and thermal stability | Applicable if the molecule contains reactive functional groups like -NH or -OH. |

Synthesis of Functionalized Analogs for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity. By systematically modifying the structure of this compound and evaluating the reactivity of the resulting analogs, insights into its chemical behavior can be gained.

Modifications can be introduced at several positions on the this compound scaffold:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the phenylthio moiety can modulate the electronic properties of the sulfur atom and influence the stability and reactivity of the C-S bond.

Modification of the Piperidine Ring: Introducing substituents on the piperidine ring can alter its conformation and steric environment, which can in turn affect the reactivity of the thioaminal group.

Variation of the Thio-Linker: While the focus is on the phenylthio group, replacing it with other arylthio or alkylthio groups would provide a series of analogs to study the effect of the thio-substituent on the molecule's properties.

Studies on other piperidine derivatives provide a framework for potential SRR investigations. For example, structure-activity relationship studies of piperine (B192125) and its derivatives have shown that modifications to the piperidine ring, the aromatic ring, and the dienone system significantly affect its biological activities. Similarly, research on aromatic substituted piperidine derivatives has explored how different substituents influence their pharmacological properties.

The synthesis of such functionalized analogs would likely follow standard organic synthesis methodologies, including nucleophilic substitution and condensation reactions.

| Modification Site | Potential Functional Groups | Expected Impact on Reactivity |

| Phenyl Ring | -NO₂, -Cl, -OCH₃, -CH₃ | Alteration of electronic properties of the sulfur atom. |

| Piperidine Ring | Alkyl groups, hydroxyl groups | Changes in steric hindrance and conformational preferences. |

| Thio-Linker | Naphthylthio, pyridylthio, alkylthio | Variation in electronic and steric effects of the thio-substituent. |

Stereoselective Derivatization Approaches for Chiral Analysis

This compound itself is an achiral molecule. However, the introduction of a chiral center through derivatization or the use of this compound to derivatize a chiral analyte allows for stereoselective analysis. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.

A common method for chiral resolution is the conversion of enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography.

For the chiral analysis of compounds containing a piperidine moiety, several approaches have been developed. If this compound were to be used as a derivatizing agent for a chiral amine, for instance, the resulting diastereomeric thioamides could potentially be separated by chromatography. The use of thioamide-based chiral solvating agents has shown promise in the resolution of enantiomers by NMR spectroscopy, offering improved chemical shift separation compared to their amide counterparts.

Alternatively, if a chiral analog of this compound were synthesized, its enantiomers could be resolved using chiral chromatography. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Indirect resolution of thiol enantiomers has been achieved by HPLC after derivatization with a fluorescent chiral tagging reagent to form diastereomeric derivatives. A similar strategy could be envisioned for chiral analogs of this compound.

The synthesis of enantiomerically pure substituted piperidines has been achieved through methods like exocyclic chirality-induced condensation reactions, followed by the separation of diastereomers.

| Approach | Methodology | Example Application |

| Derivatization with a Chiral Reagent | Reaction of the target analyte with a chiral derivatizing agent to form diastereomers. | Reaction of a chiral amine with a thio-derivatizing agent to form separable diastereomeric thioamides. |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Resolution of enantiomers of a chiral analog of this compound on a chiral HPLC column. |

| Use as a Chiral Solvating Agent | Formation of transient diastereomeric complexes with a chiral analyte for NMR analysis. | A chiral thioamide derivative used to determine the enantiomeric excess of a chiral compound. |

Applications in Building Block Chemistry and Chemical Synthesis

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of natural products and synthetic pharmaceuticals, making them valuable building blocks in organic synthesis. This compound, with its reactive thioaminal functionality, can serve as a versatile synthetic intermediate.

The thioaminal group can undergo various transformations. For instance, the C-S bond can be cleaved under reductive conditions. The sulfur atom can also facilitate further reactions, acting as a handle for introducing other functional groups.

While specific applications of this compound as a building block are not widely reported, the synthesis of other complex molecules often involves piperidine-containing intermediates. For example, an optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starts from 1-benzylpiperidin-4-one. This highlights the importance of functionalized piperidines in drug synthesis.

The synthesis of piperidines themselves can be achieved through various methods, including the N-heterocyclization of primary amines with diols and one-pot cyclocondensation reactions. The synthesis of this compound is typically achieved through a one-pot condensation of piperidine, benzaldehyde (B42025), and thiophenol.

The zinc(II)-mediated formation of amidines from the reaction of amines with nitriles demonstrates the catalytic utility of systems involving piperidine derivatives. This suggests that this compound could potentially be used in or as a precursor to catalysts or ligands in organic reactions.

| Synthetic Transformation | Potential Reagents and Conditions | Resulting Product Type |

| Reductive Cleavage of C-S Bond | Reducing agents (e.g., Raney Nickel) | Piperidine derivatives |

| Oxidation of Sulfur | Oxidizing agents (e.g., m-CPBA) | Sulfoxides, Sulfones |

| Use as a Piperidine Source | Reactions involving displacement of the phenylthio group | Functionalized piperidines |

Natural Occurrence and Biosynthetic Context of 1 Phenylthioxomethyl Piperidine

Isolation and Identification from Biological Sources (e.g., Aloe vera)

While the direct isolation of 1-(Phenylthioxomethyl)piperidine from Aloe vera is not extensively documented in publicly available literature, the presence of related piperidine (B6355638) alkaloids in the Aloe genus is established. Phytochemical investigations of various Aloe species have led to the identification of several piperidine derivatives. For instance, a study on Aloe sabaea resulted in the isolation and identification of the piperidine alkaloids coniine, gamma-coniceine, and the quaternary N,N-dimethylconiine. nih.gov This was a significant finding as it was the first report of such compounds in the Aloeaceae family. nih.gov

Another comprehensive chromatographic examination of 224 species of Aloe native to Africa and Arabia revealed that 48 of these species contained compounds that reacted strongly with alkaloid-detecting reagents. nih.gov Further analysis identified piperidine derivatives in six of these species. nih.gov These findings underscore the capacity of Aloe plants to synthesize the piperidine ring system, suggesting a plausible, though not yet definitively proven, natural source for this compound or its immediate precursors within this genus. The general phytochemical screening of Aloe vera has confirmed the presence of alkaloids as a class of compounds, although specific structures are often not elucidated in these general surveys. researchgate.netfrontiersin.orgumyu.edu.ng

Table 1: Piperidine Alkaloids Identified in Aloe Species

| Compound | Aloe Species | Reference |

| Coniine | Aloe sabaea | nih.gov |

| Gamma-coniceine | Aloe sabaea | nih.gov |

| N,N-dimethylconiine | Aloe sabaea | nih.gov |

| Unspecified Piperidine Derivatives | Six Aloe species | nih.gov |

Classification within Organosulfur Compounds and Thioamides

From a chemical standpoint, this compound belongs to two significant classes of organic compounds: organosulfur compounds and thioamides.

Organosulfur Compounds: The presence of a sulfur atom bonded to a carbon atom places it within this broad category. Organosulfur compounds are widespread in nature and are known for their diverse chemical and biological properties.

Thioamides: More specifically, the functional group C(=S)N, where the carbon and nitrogen atoms are part of the piperidine ring and the thioxomethyl group respectively, defines it as a thioamide. Thioamides are sulfur analogs of amides.

The classification of this compound as a thioamide is crucial as this functional group is known to be a key structural feature in various biologically active molecules.

Proposed Biosynthetic Pathways of the Piperidine Moiety in Natural Products

The biosynthesis of the piperidine ring, a core structural component of this compound, is well-studied in various plants. The primary precursor for the piperidine alkaloid skeleton is the amino acid L-lysine. nih.gov The biosynthetic pathway generally proceeds through several key enzymatic steps:

Decarboxylation of L-lysine: The initial step involves the removal of the carboxyl group from L-lysine, a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), to yield cadaverine. nih.gov

Oxidation of Cadaverine: Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO). nih.gov

Cyclization: This oxidation leads to the spontaneous cyclization of the intermediate to form the Δ1-piperideine Schiff base. nih.gov

This Δ1-piperideine Schiff base is a universal intermediate in the biosynthesis of a wide array of piperidine alkaloids found in nature. nih.gov Further enzymatic modifications, such as reductions, oxidations, and conjugations, then lead to the diverse range of piperidine derivatives observed in the plant kingdom. The formation of the phenylthioxomethyl moiety would represent a subsequent modification to the core piperidine ring.

Context within Phytochemical Research of Aloe Species

The phytochemical landscape of Aloe species is rich and varied, with numerous studies focusing on the isolation and characterization of its constituents. frontiersin.orgnih.gov While much of the research has centered on well-known compound classes like anthraquinones, chromones, and polysaccharides, the presence of alkaloids, including those with a piperidine core, is a significant area of investigation. nih.govnih.govfrontiersin.orgnih.gov

The identification of piperidine alkaloids in several Aloe species, as mentioned earlier, provides a critical context for the potential natural occurrence of this compound. nih.govnih.gov The existence of the biosynthetic machinery to produce the piperidine ring within this genus makes it plausible that further investigations into the less abundant or more structurally complex alkaloids of Aloe could lead to the definitive isolation of this compound or related thioamides. The study of amine-containing compounds, including alkaloids, in Aloe species is an active area of research, with many compounds still to be fully characterized. frontiersin.org

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Pathways for Advanced Derivatives

The synthesis of thioamides and piperidines, the core components of 1-(Phenylthioxomethyl)piperidine, is undergoing significant innovation. Future work will likely focus on developing more efficient and versatile methods to create structurally complex derivatives.

Recent advancements have moved beyond traditional synthetic routes. For instance, a catalyst- and solvent-free Willgerodt–Kindler reaction has been developed for preparing aryl thioamides, offering a cleaner reaction profile. mdpi.com This method, along with novel strategies for synthesizing α-keto thioamides and aryl propanethioamides, opens avenues for creating derivatives with diverse functionalities. mdpi.com Furthermore, electrochemical methods are emerging as a green and sustainable approach. An oxidant- and metal-free electrochemical oxidative cyclization of enaminones with thioamides has been developed to produce thiazoles, suggesting a pathway for creating advanced heterocyclic derivatives from thioamide precursors. acs.org

The modification of the piperidine (B6355638) ring is another key area for derivatization. Modern synthetic organic chemistry offers a toolkit of reactions, including metal-catalyzed cyclizations, multicomponent reactions, and cycloadditions, to construct highly substituted piperidine analogs. nih.govnih.gov For example, gold(I)-catalyzed intramolecular dearomatization/cyclization and rhodium(I)-catalyzed cycloisomerization of 1,7-ene-dienes are powerful methods for creating complex piperidine structures. nih.gov The integration of these advanced piperidine syntheses with innovative thioamidation techniques will be instrumental in generating novel derivatives of this compound.

A summary of emerging synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Derivative Type |

| Catalyst- and Solvent-Free Willgerodt–Kindler Reaction | Avoids organic solvents and catalysts. | Aryl-modified thioamides |

| Electrochemical Oxidative Cyclization | Metal-free and oxidant-free conditions. | Thiazole-containing derivatives |

| Gold(I)-Catalyzed Cyclization | Oxidative amination of non-activated alkenes. | Polysubstituted piperidines |

| 1,3-Dipolar Cycloaddition | Mild acid-catalyzed route to heterocycles. | Dihydroisoxazole derivatives |

Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound and its analogs, computational modeling can accelerate the discovery of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key predictive tool. Studies on piperidine derivatives have successfully used 2D and 3D autocorrelation descriptors to build robust QSAR models that correlate molecular structure with biological activity, such as inhibitory action against specific enzymes. nih.gov These models can be used to screen virtual libraries of novel this compound derivatives to identify promising candidates for synthesis. For example, group-based QSAR (GQSAR) models have been developed for piperidine compounds to predict their inhibitory activity against protein-protein interactions. researchgate.net

Molecular dynamics (MD) simulations and docking studies provide deeper insights into the interactions of molecules with biological targets. Such studies have been performed on piperidine-based compounds to elucidate their binding modes with receptors, revealing crucial amino acid interactions. nih.govrsc.org Density Functional Theory (DFT) calculations are also being employed to investigate reaction mechanisms, analyze electronic properties, and understand the stability of reaction intermediates, which can inform the design of more efficient synthetic pathways. researchgate.net

| Computational Method | Application | Insights Gained |

| QSAR Modeling | Predict biological activity of new derivatives. | Correlation of structural features with activity. nih.gov |

| Molecular Docking | Predict binding affinity to biological targets. | Identification of potential binding modes. nih.gov |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time. | Stability of ligand-protein complexes. nih.govrsc.org |

| Density Functional Theory (DFT) | Investigate reaction mechanisms and electronic structure. | Understanding of transition states and energy barriers. researchgate.net |

Development of New Catalytic Applications and Systems

The inherent chemical properties of the piperidine and thioamide moieties suggest that this compound derivatives could find applications in catalysis. Piperidine itself is known to catalyze certain reactions, such as piperidino-substitution of nitrothiophen carboxylates, where it acts as a specific base-general acid catalyst. rsc.org

Future research could explore the use of this compound and its derivatives as ligands for transition metal catalysts. The sulfur and nitrogen atoms of the thioamide group are capable of coordinating with metal ions, and complexes of transition metals with thioamide-containing ligands have been synthesized and characterized. researchgate.net These metal complexes could be screened for catalytic activity in a variety of organic transformations. The development of chiral derivatives could also lead to applications in asymmetric catalysis.

Furthermore, the piperidine framework is a common feature in organocatalysis. nih.gov By functionalizing the piperidine ring of this compound, it may be possible to design novel organocatalysts for reactions such as aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions.

Integration with Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. Future synthetic designs for this compound and its derivatives will prioritize sustainability. unibo.it

A significant advancement in the green synthesis of thioamides is the use of deep eutectic solvents (DESs). rsc.orgresearchgate.net A highly efficient protocol has been developed for synthesizing a wide variety of thioamides from aldehydes/ketones, secondary amines, and elemental sulfur in a choline chloride–urea-based DES. This method is catalyst-free, reduces energy consumption, and utilizes a biodegradable and recyclable solvent system. rsc.orgresearchgate.net

Other green approaches include the development of solvent-free reactions and the use of electrochemistry to avoid stoichiometric oxidants and metal catalysts. mdpi.comacs.org In the broader context of reactions involving piperidine, such as its use in solid-phase peptide synthesis (SPPS), greener alternatives are being sought. For example, 3-(diethylamino)propylamine (DEAPA) has been identified as a more sustainable substitute for piperidine in Fmoc removal. rsc.org These examples highlight a clear trajectory towards more environmentally benign methods for the synthesis and application of compounds like this compound.

| Green Chemistry Approach | Description | Benefit |

| Deep Eutectic Solvents (DES) | Use of a biodegradable and recyclable solvent system. | Avoids toxic organic solvents and additional catalysts. rsc.orgresearchgate.net |

| Electrochemical Synthesis | Employs electricity to drive reactions. | Metal- and oxidant-free conditions. acs.org |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Reduces waste and environmental impact. mdpi.com |

| Alternative Reagents | Replacing hazardous reagents with safer alternatives. | Improved safety and sustainability profile. rsc.org |

Advanced Analytical Method Development for Complex Matrices

As novel derivatives of this compound are synthesized and studied, robust analytical methods will be required for their detection and quantification, particularly in complex matrices like biological fluids or environmental samples.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques that will continue to be important. However, for high sensitivity and selectivity, coupling these separation techniques with mass spectrometry (MS) is essential. A liquid chromatography-mass spectrometry (LC-MS) method has been established for the determination of piperidine as a genotoxic impurity in active pharmaceutical ingredients (APIs). nih.gov This method demonstrates excellent linearity and a low detection limit, making it suitable for quality control. nih.gov

For analyzing piperidine in different forms, headspace gas chromatography has been utilized to accurately measure both free and combined piperidine in samples. google.com The development of analytical methods for new derivatives will likely involve a combination of techniques, including GC-MS, LC-MS/MS, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to provide comprehensive structural characterization and quantification. semanticscholar.org These multi-faceted analytical approaches are crucial for identifying unknown derivatives, studying metabolic pathways, and ensuring the purity of synthesized compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(Phenylthioxomethyl)piperidine, and what factors influence reaction yields?

- Methodological Answer: The synthesis typically involves alkylation or thioacylation of piperidine derivatives. For example, nucleophilic substitution reactions between piperidine and phenylthioacetyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous acetonitrile or DMF) are common . Key factors affecting yields include solvent polarity, reaction temperature (optimized between 40–60°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring conformation and phenylthio group orientation. Key markers include the singlet for the thioacetyl methyl group (~δ 2.5 ppm in ¹H NMR) and aromatic proton splitting patterns . Fourier-Transform Infrared (FTIR) spectroscopy identifies the C=S stretch (~1050–1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass within 1 ppm error .

Q. What in vitro biological screening approaches are appropriate for initial pharmacological evaluation of this compound?

- Methodological Answer: Prioritize receptor-binding assays (e.g., radioligand displacement studies for CNS targets) and cytotoxicity profiling using immortalized cell lines (e.g., HEK-293 or SH-SY5Y). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., known piperidine-based antagonists/agonists) to contextualize activity .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol for this compound to improve enantiomeric purity in asymmetric synthesis?

- Methodological Answer: Implement chiral catalysts (e.g., BINOL-derived phosphoric acids) during the alkylation step to induce stereoselectivity. Use Design of Experiments (DoE) to evaluate factors like catalyst loading (5–20 mol%), solvent polarity, and temperature. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) .

Q. What computational strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer: Combine molecular docking (AutoDock Vina) with Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) to map interactions with target proteins (e.g., dopamine receptors). Validate predictions using Free Energy Perturbation (FEP) calculations and correlate with experimental IC₅₀ values .

Q. How should contradictory results between computational predictions and experimental bioactivity data be resolved for this compound?

- Methodological Answer: Reassess force field parameters (e.g., partial charges for the thioacetyl group) and solvation models (implicit vs. explicit). Validate computational models with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and replicate experiments under controlled humidity/pH .

Q. What specialized chromatographic techniques are required to separate and analyze thermally labile degradation products of this compound?

- Methodological Answer: Use Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column (sub-2µm particles) and a low-temperature autosampler (4°C). Employ a water/acetonitrile gradient with 0.1% formic acid. Pair with tandem mass spectrometry (Q-TOF) for structural elucidation of degradants .

Q. What containment strategies are critical when handling this compound given its potential reactivity with nucleophilic biomolecules?

- Methodological Answer: Use inert atmosphere gloveboxes (N₂ or Ar) for synthesis and storage. Employ double-layered nitrile gloves and chemical-resistant aprons. Ventilation systems must meet OSHA HCS standards (≥8 air changes/hour). Neutralize spills with 10% sodium bicarbonate slurry .

Q. How can researchers employ advanced kinetic modeling to understand degradation pathways of this compound under various pH conditions?

Q. What validation criteria should govern the development of novel analytical methods for quantifying trace impurities in this compound?

- Methodological Answer:

Follow ICH Q2(R1) guidelines for specificity, linearity (R² ≥0.998), accuracy (90–110% recovery), and precision (RSD <2%). Use spike-and-recovery experiments with structurally related impurities (e.g., des-thio derivatives) and validate Limit of Quantitation (LOQ) at 0.05% w/w .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.